DMBA-SIL-Mal-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMBA-SIL-Mal-MMAE is a cytotoxin-linker conjugate used in the preparation of antibody-drug conjugates (ADCs) with potent antitumor activity. This compound combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with DMBA-SIL-Mal, creating a powerful tool for targeted cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMBA-SIL-Mal-MMAE involves the conjugation of monomethyl auristatin E (MMAE) with DMBA-SIL-Mal. The process typically includes the following steps:
Synthesis of DMBA-SIL: This involves the preparation of 3,5-dimethylbenzyl alcohol (DMBA) prodrugs with a self-immolative linker (SIL) and a maleimide anchor.
Conjugation with MMAE: The DMBA-SIL-Mal is then linked to MMAE under specific reaction conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for use in scientific research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
DMBA-SIL-Mal-MMAE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly under the influence of ionizing radiation.
Reduction: Reduction reactions may also occur, although they are less common.
Substitution: The maleimide group in DMBA-SIL-Mal allows for substitution reactions, facilitating the conjugation with MMAE.
Common Reagents and Conditions
Major Products Formed
The primary product formed from these reactions is the this compound conjugate, which exhibits potent antitumor activity .
Aplicaciones Científicas De Investigación
DMBA-SIL-Mal-MMAE has a wide range of scientific research applications, including:
Mecanismo De Acción
DMBA-SIL-Mal-MMAE exerts its effects through the following mechanisms:
Tubulin Inhibition: Monomethyl auristatin E (MMAE) inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Localized Payload Release: The self-immolative linker (SIL) in DMBA-SIL-Mal allows for localized release of MMAE upon exposure to ionizing radiation, enhancing the cytotoxicity of the compound in targeted areas.
Comparación Con Compuestos Similares
DMBA-SIL-Mal-MMAE is unique due to its combination of a self-immolative linker and a potent tubulin inhibitor. Similar compounds include:
Propiedades
Fórmula molecular |
C72H106N8O20 |
---|---|
Peso molecular |
1403.7 g/mol |
Nombre IUPAC |
[1-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl] N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N8O20/c1-15-47(6)63(57(93-13)43-60(83)79-30-19-22-56(79)65(94-14)48(7)67(85)74-49(8)64(84)51-20-17-16-18-21-51)77(9)70(88)61(45(2)3)76-68(86)62(46(4)5)78(10)72(90)100-66(52-23-25-53(26-24-52)75-71(89)99-44-50-40-54(91-11)42-55(41-50)92-12)69(87)73-29-32-95-34-36-97-38-39-98-37-35-96-33-31-80-58(81)27-28-59(80)82/h16-18,20-21,23-28,40-42,45-49,56-57,61-66,84H,15,19,22,29-39,43-44H2,1-14H3,(H,73,87)(H,74,85)(H,75,89)(H,76,86)/t47-,48+,49+,56-,57+,61-,62-,63-,64+,65+,66?/m0/s1 |
Clave InChI |
IGHYBHNHFJOJQG-JMCFHNEYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.